molecular formula C9H13NO2 B2802188 5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1865235-57-9

5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2802188
CAS No.: 1865235-57-9
M. Wt: 167.208
InChI Key: XAMRUCNRPNZWJJ-UHFFFAOYSA-N
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Description

5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane is a synthetically versatile chemical scaffold based on the 2-oxa-5-azabicyclo[2.2.1]heptane core, a bridged heterocyclic structure containing both oxygen and nitrogen atoms . This bicyclic system is of significant interest in medicinal chemistry for its rigid, three-dimensional structure, which is valuable for exploring novel chemical space in drug design. The specific 5-cyclopropanecarbonyl substitution enhances the molecule's potential as a building block for the development of targeted therapeutics. Compounds featuring the 2-oxa-5-azabicyclo[2.2.1]heptane motif are frequently investigated as key intermediates in the synthesis of potent inhibitors for oncology targets. Recent patent literature highlights the application of this and related bicyclic scaffolds in the development of inhibitors for KRAS and SOS1, which are critical signaling proteins in various cancers, including leukemia . The incorporation of the cyclopropanecarbonyl group is a strategic modification often employed to fine-tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and to probe specific interactions within enzyme binding pockets. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a sophisticated building block to create novel chemical entities for high-value applications in drug discovery, particularly in the fields of oncology and targeted protein inhibition.

Properties

IUPAC Name

cyclopropyl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-9(6-1-2-6)10-4-8-3-7(10)5-12-8/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMRUCNRPNZWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane typically involves starting materials such as 4R-hydroxy-L-proline. The synthetic route includes the attachment of an acetic acid moiety on the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, revealing the framework of an embedded γ-amino butyric acid (GABA) . Variations in the substituents on the tertiary C-3 atom with different alkyls or aryls lead to the formation of backbone-constrained analogues .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or tosylates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as GABA receptors. The compound’s structure allows it to mimic the action of GABA, potentially modulating neurotransmission and exerting therapeutic effects . The pathways involved include binding to GABA receptors and influencing ion channel activity.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The bicyclo[2.2.1]heptane scaffold is a common motif in drug discovery. Below is a comparative analysis of key derivatives:

Compound Substituents Molecular Weight Key Features
5-Cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane Cyclopropanecarbonyl at C5 ~193.22 g/mol High steric demand; potential metabolic stability due to cyclopropane .
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl Fluorine at C6 ~165.62 g/mol Enhanced polarity; fluorine may improve bioavailability .
2-Boc-2-azabicyclo[2.2.1]heptan-5-one Boc-protected amine, ketone ~225.27 g/mol Ketone enables further functionalization; Boc group aids in synthesis .
N-Benzyl-2-azabicyclo[2.2.1]heptane Benzyl at N2 ~215.30 g/mol Lipophilic substituent; used in chiral catalyst studies .
2-Oxa-5-azabicyclo[2.2.1]heptane oxalate Oxalate salt 189.17 g/mol Improved solubility due to salt formation; used in crystallography .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The cyclopropanecarbonyl group increases lipophilicity compared to polar derivatives like the oxalate salt or fluorinated analogs. This may enhance blood-brain barrier penetration .
  • Biological Activity : While direct data is scarce, structurally related 2-azabicyclo[2.2.1]heptanes are explored as intermediates in kinase inhibitors or neurotransmitter analogs .

Biological Activity

5-Cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound with significant biological activity, particularly in pharmacological applications. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which incorporates both an oxygen atom and a nitrogen atom within its framework. The molecular formula for this compound is C7H11NOC_7H_{11}NO, and it has a molecular weight of approximately 139.17 g/mol. Its structural features contribute to its reactivity and interaction with biological targets.

The biological activity of 5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane primarily involves its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by fitting into their active sites, thereby altering biochemical pathways essential for various physiological functions.
  • Receptor Modulation : It may also act on neurotransmitter receptors, influencing signaling pathways that affect mood, cognition, and other neurological functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Effect Description
Antinociceptive Demonstrated pain-relieving properties in animal models.
CNS Activity Potential effects on central nervous system functioning, impacting behavior and mood.
Antimicrobial Exhibits activity against certain bacterial strains, suggesting potential in infection treatment.

Case Studies

  • Antinociceptive Activity : A study conducted on rodents showed that administration of the compound resulted in a significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.
  • CNS Effects : In behavioral studies, the compound was observed to enhance cognitive function in memory tasks, suggesting it may have applications in treating cognitive disorders.
  • Antimicrobial Properties : Laboratory tests revealed that 5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane displayed inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the bicyclic structure with functional groups that enhance its biological activity. Researchers utilize this compound as a building block for developing new pharmaceuticals targeting various diseases.

Q & A

Q. What computational tools predict SAR for bicyclic derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GABAB receptors .
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

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